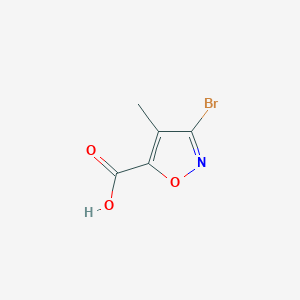
3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1357469-89-6 . It has a molecular weight of 206 . It is usually in powder form .
Synthesis Analysis
The synthesis of oxazoles, including “3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid”, can be achieved through various methods. One such method involves the direct arylation of oxazoles with aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles . An improved one-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids allows the preparation of 4,5-disubstituted oxazoles in high yields .Molecular Structure Analysis
The InChI code for “3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid” is 1S/C5H4BrNO3/c1-2-3 (5 (8)9)10-7-4 (2)6/h1H3, (H,8,9) . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
Oxazoles, including “3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid”, can undergo various chemical reactions. For instance, using task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Another reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .Physical And Chemical Properties Analysis
“3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid” is a powder with a molecular weight of 206 . It is typically stored at 4 degrees Celsius .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea as a Key Building Block : This compound serves as a crucial building block in the synthesis of theophylline analogues, potentially leading to improved bronchodilators. The research explores the NMR spectral intricacies of the oxazole ring system as an electron-withdrawing unit (Ray & Ghosh, 1999).
Development of Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds : The creation of 5-amino-1,2,3-triazole-4-carboxylic acid, a precursor for biologically active compounds, demonstrates the flexibility of the oxazole derivatives in synthesizing peptidomimetics or biologically active compounds (Ferrini et al., 2015).
Applications in Materials Science
- Formation of New Indole Trimers : Research indicates the use of 5-carboxyindole, a related compound, in creating C3-symmetric, substituted-triazatruxene molecules. These molecules are potential building blocks for functional materials in molecular electronics (Valentine et al., 2012).
Biochemical and Medicinal Applications
Anticonvulsant Activity of 3-Aminopyrroles : A study exploring the synthesis of new 3-aminopyrroles, which involved the use of related oxazole derivatives, found several compounds with significant anticonvulsant activity and low neurotoxicity, hinting at potential applications in epilepsy treatment (Unverferth et al., 1998).
Synthesis of Oxazole-4-carboxylate Derivatives : This research focused on the high-yield synthesis of various oxazole-4-carboxylates, exploring their potential as fluorescent probes in biochemical studies (Ferreira et al., 2010).
Antimicrobial and Anticancer Agents : Several studies have explored the synthesis of derivatives of oxazole compounds, assessing their potential as antimicrobial and anticancer agents, demonstrating the wide range of bioactive potential of these compounds (Bhat et al., 2004; Demirbas et al., 2004).
Safety And Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding the release of the compound into the environment .
特性
IUPAC Name |
3-bromo-4-methyl-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3/c1-2-3(5(8)9)10-7-4(2)6/h1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFAWHJJYHBCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

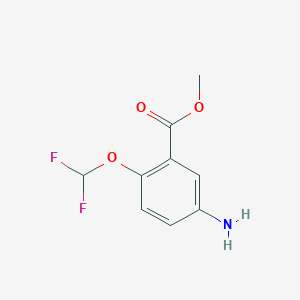
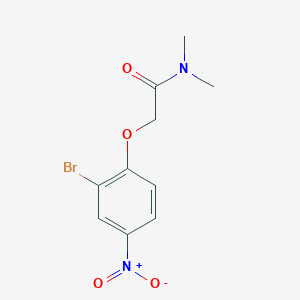
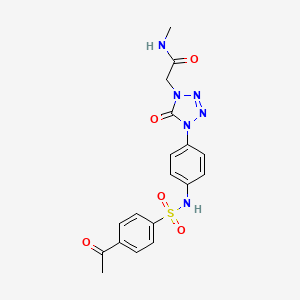
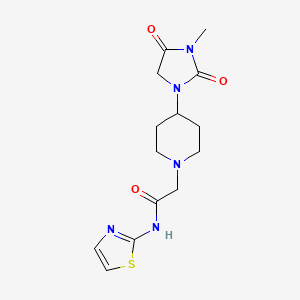
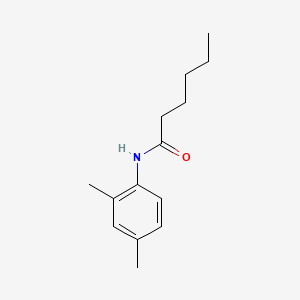
![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2956270.png)
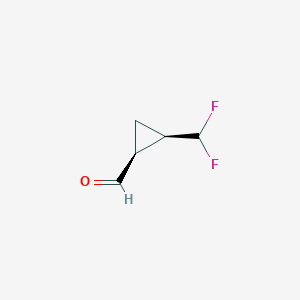
![N-({[2,2'-bifuran]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956275.png)
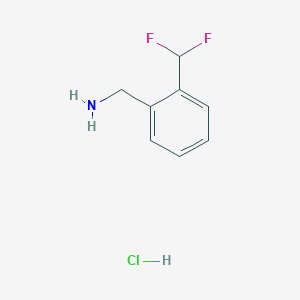
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2956279.png)
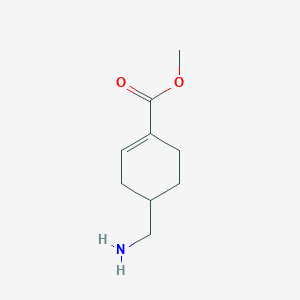
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2956282.png)
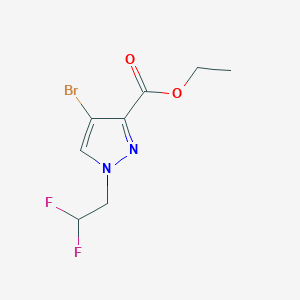
![1,3,5-trimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2956284.png)